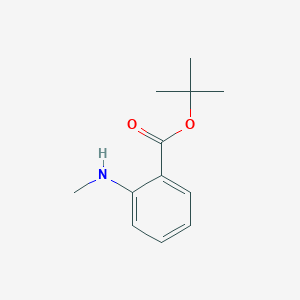

tert-butyl 2-(methylamino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Methylamino)benzoic acid tert-butyl ester is a chemical compound with the linear formula C8H9NO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Synthesis Analysis

A new efficient and safe method for the preparation of tertiary butyl esters of N α-protected amino acids from tert-butanol was developed . The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . The scope of the substrates is quite general .Molecular Structure Analysis

The molecular structure of 2-(Methylamino)benzoic acid tert-butyl ester is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .Applications De Recherche Scientifique

Catalytic Applications

Compounds structurally related to "2-(Methylamino)benzoic acid tert-butyl ester" have been explored for their utility in catalysis, particularly in asymmetric hydrogenation of functionalized alkenes. For example, phosphine ligands with tert-butylmethylphosphino groups have demonstrated excellent enantioselectivities and high catalytic activities in the preparation of chiral pharmaceutical ingredients, showcasing their importance in synthetic chemistry and drug development (Imamoto et al., 2012).

Synthetic Chemistry

The conversion of tert-butyl esters to acid chlorides using thionyl chloride is a notable reaction, emphasizing the reactivity and transformation potential of tert-butyl ester compounds. Such conversions are significant for synthetic strategies, allowing for the selective transformation of tert-butyl esters to acid chlorides in the presence of other esters (Greenberg & Sammakia, 2017).

Polymer Synthesis

Research into the synthesis of meta-substituted aromatic polyamides from "m-(octylamino)benzoic acid esters" highlights the potential of related ester compounds in the development of new polymeric materials. Such studies focus on achieving low polydispersities and exploring new pathways for polymer growth, indicative of the utility of these compounds in material science (Sugi et al., 2005).

Organic Synthesis Innovations

The exploration of tert-butyl esters in organic synthesis, such as the synthesis of acid methyl esters from tert-butyl benzoic acid using methanesulfonic acid as a catalyst, showcases the versatility and efficiency of these compounds in chemical synthesis. Such processes highlight innovative approaches to esterification reactions, contributing to the broad spectrum of synthetic methodologies (Hong, 2007).

Mécanisme D'action

Propriétés

IUPAC Name |

tert-butyl 2-(methylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)9-7-5-6-8-10(9)13-4/h5-8,13H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLKIKACWKXDJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

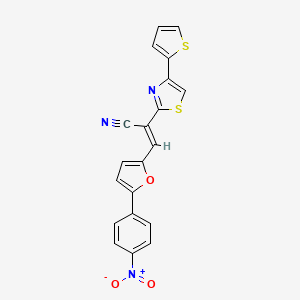

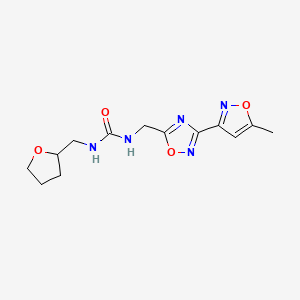

![(2E)-3-(furan-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}prop-2-enamide](/img/structure/B2969232.png)

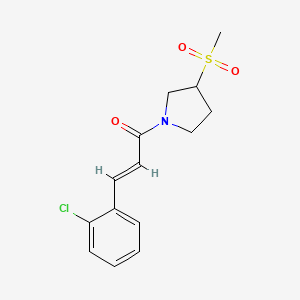

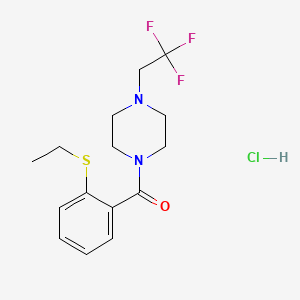

![[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2969238.png)

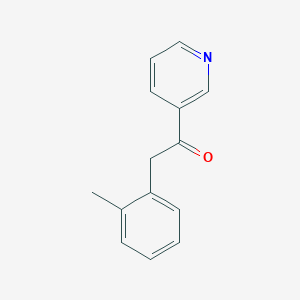

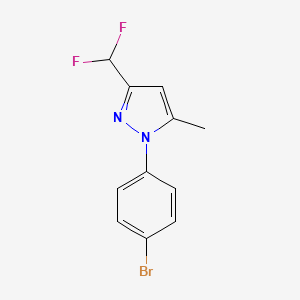

![N-(1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide](/img/structure/B2969244.png)

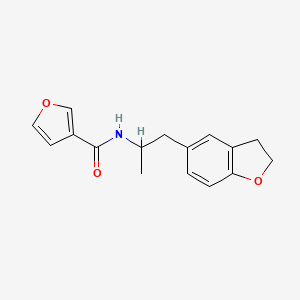

![(E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2969249.png)

![rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile](/img/structure/B2969251.png)